molecular formula C20H20N4O3 B11991503 3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302917-94-8

3-(3-ethoxyphenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991503
CAS No.: 302917-94-8
M. Wt: 364.4 g/mol
InChI Key: XCONFOWGJGWZIS-FYJGNVAPSA-N
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Description

3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-ethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final pyrazole derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated reactors and continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide include other pyrazole derivatives such as:

  • 3-(4-methoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-ethoxyphenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The uniqueness of 3-(3-ethoxyphenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

302917-94-8

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(25)24-21-13-14-6-4-8-16(10-14)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

XCONFOWGJGWZIS-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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